
1-(Benzyloxy)-4-bromo-2-methoxybenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-methoxybenzene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or hydroxylated products .
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the benzyloxy group is oxidized to an aldehyde or carboxylic acid through electron transfer processes involving oxidizing agents .
Comparison with Similar Compounds
1-(Benzyloxy)-2-methoxybenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(Benzyloxy)-4-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Benzyloxy)-4-fluoro-2-methoxybenzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity compared to the bromine derivative.
Uniqueness: 1-(Benzyloxy)-4-bromo-2-methoxybenzene is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis. Its combination of functional groups also allows for diverse chemical transformations and applications in various fields .
Biological Activity
1-(Benzyloxy)-4-bromo-2-methoxybenzene, also known as a derivative of methoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a subject of various studies focused on its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHBrO
- Molecular Weight : 335.21 g/mol
The presence of bromine and methoxy groups is significant as these substituents can enhance the compound's reactivity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The bromine atom may facilitate electrophilic substitution reactions, while the methoxy group can influence the compound's lipophilicity and binding affinity to biological receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In one study, derivatives of this compound exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics such as vancomycin, indicating its potential as a new antimicrobial agent .
Pathogen | MIC (μg/mL) | Comparison with Vancomycin |
---|---|---|
MRSA | 8 | >62 fold more potent |
MSSA | 16 | >31 fold more potent |
Methicillin-susceptible Staphylococcus aureus (MSSA) | 32 | Significant potency |
Antiproliferative Effects
The antiproliferative effects of this compound have also been investigated. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. For instance, a study reported that this compound showed significant cytotoxicity against breast cancer cells, with IC values in the low micromolar range .
Study on Antimicrobial Properties
In a comprehensive study published in Marine Drugs, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that modifications in the chemical structure could lead to enhanced efficacy against resistant bacterial strains. The presence of specific functional groups was crucial in determining the activity profile .
Synthesis and Biological Evaluation
Another significant study focused on the synthesis of this compound through Grignard reactions. The resultant products were tested for their biological activities, revealing promising results in terms of both antimicrobial and antiproliferative properties. The study emphasized the importance of structural modifications in optimizing the biological efficacy of benzene derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(benzyloxy)-4-bromo-2-methoxybenzene?
The compound is synthesized via benzylation of 4-bromo-2-methoxyphenol using benzyl bromide in the presence of potassium carbonate. Key steps include:
- Dissolving 4-bromo-2-methoxyphenol in methanol with K₂CO₃.
- Dropwise addition of benzyl bromide under reflux (85°C) for 4 hours.
- Monitoring reaction progress via TLC and purification using chloroform extraction . Yield optimization requires careful stoichiometric control and inert conditions (N₂ atmosphere) to prevent oxidation.
Q. Which analytical techniques are critical for characterizing this compound?
Standard characterization methods include:
- NMR spectroscopy for confirming substituent positions and purity.
- X-ray crystallography to resolve molecular conformation (e.g., dihedral angles between aromatic rings and substituents). For example, the crystal structure (CCDC entry) reveals a planar benzene ring with a 15.3° torsion angle between the benzyloxy and methoxy groups .
- TLC for monitoring reaction progress and intermediate isolation.
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions?
The bromine atom at the para position enables Pd-catalyzed cross-electrophile coupling (e.g., Suzuki-Miyaura or Negishi reactions). For instance:
- Reaction with cyclopropylboronic acid under Pd catalysis yields cyclopropyl-substituted derivatives .
- Optimization requires ligands like XPhos and bases (e.g., K₃PO₄) in THF at 80°C. Competing pathways (e.g., homocoupling) are minimized by controlling catalyst loading and stoichiometry .
Q. What insights does crystallographic data provide about the compound’s reactivity?
Single-crystal X-ray analysis (R factor = 0.055) shows:
- Bond lengths : C-Br (1.89 Å) and C-O (1.36–1.42 Å) distances align with typical aryl halides and ethers.
- Steric effects : The benzyloxy group creates a steric shield at the ortho position, directing electrophilic substitution to the para-bromo site .
- Conformational flexibility : The methoxy group adopts a coplanar orientation with the aromatic ring, enhancing resonance stabilization .
Q. How can competing byproducts during Grignard or lithiation reactions be mitigated?
When using the compound in Grignard reactions (e.g., Quebecol synthesis), n-BuLi is preferred over traditional Grignard reagents due to:
- Higher reproducibility (45–62% yield vs. 46% with Grignard).
- Reduced formation of byproducts like 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol, which arises from butyl ion substitution on benzaldehyde . Low-temperature conditions (-78°C) and rigorous exclusion of moisture further suppress side reactions.
Q. What role does this compound play in natural product synthesis?
It serves as a key intermediate in synthesizing bioactive molecules like Quebecol:
- Step 1 : Lithiation of this compound with n-BuLi.
- Step 2 : Reaction with 4-(benzyloxy)-3-methoxybenzaldehyde to form a bis-aryl methanol intermediate.
- Step 3 : Subsequent acetylation, reduction, and hydrogenolysis yield Quebecol, a lignan derivative with antiproliferative activity .
Q. Key Considerations for Researchers
Properties
IUPAC Name |
4-bromo-2-methoxy-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJXXCGTFMRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394191 | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63057-72-7 | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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